molecular formula C9H14O2 B13895283 Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate

Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B13895283
M. Wt: 154.21 g/mol
InChI Key: MSAQFZVACWBUBX-DHBOJHSNSA-N
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Description

Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by esterification. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,6S,7S)-7-Methyl-3-azabicyclo[4.1.0]heptane
  • Rel-(1R,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+,8?

InChI Key

MSAQFZVACWBUBX-DHBOJHSNSA-N

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CCCC2

Canonical SMILES

COC(=O)C1C2C1CCCC2

Origin of Product

United States

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